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molecular formula C11H16N2O4S2 B8639994 3-((2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)thio)propanoic acid

3-((2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)thio)propanoic acid

Cat. No. B8639994
M. Wt: 304.4 g/mol
InChI Key: MQVSIWWACSUIJR-UHFFFAOYSA-N
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Patent
US09133218B2

Procedure details

Methyl 3-[2-(tert-butoxycarbonylamino)thiazol-5-yl]sulfanylpropanoate (9.0 g, 28.3 mmol) was dissolved in THF/H2O (3:1, 200 ml) and LiOH (1.4 g, 57.0 mmol) and the reaction mixture stirred at ambient temperature for 18 hours. The solvent was evaporated under vacuum then diluted with water and acidified with 1 M HCl to pH (4˜5). The solid formed was filtered, and washed with water and dried to give the title compound as a yellow solid (7.0 g, 80% yield) 1H NMR (400 Mz, CDCl3) δ1.57 (s, 9H), 2.69 (t, 2H), 2.98 (t, 2H), 7.33 (s, 1H).
Name
Methyl 3-[2-(tert-butoxycarbonylamino)thiazol-5-yl]sulfanylpropanoate
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][C:11]([S:14][CH2:15][CH2:16][C:17]([O:19]C)=[O:18])=[CH:12][N:13]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li+].[OH-]>C1COCC1.O>[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][C:11]([S:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18])=[CH:12][N:13]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2,3.4|

Inputs

Step One
Name
Methyl 3-[2-(tert-butoxycarbonylamino)thiazol-5-yl]sulfanylpropanoate
Quantity
9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1SC(=CN1)SCCC(=O)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
ADDITION
Type
ADDITION
Details
then diluted with water
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1SC(=CN1)SCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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